N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide
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Overview
Description
N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure, which includes a methoxypropan-2-yl group and a nitrophenyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 1-methoxypropan-2-amine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the final oxalamide product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxalamides.
Scientific Research Applications
N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Potential use as a probe in biochemical assays due to its ability to interact with specific biological targets.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxalamide backbone provides structural stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N1-(1-methoxypropan-2-yl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
N1-(1-methoxypropan-2-yl)-N2-(4-methylphenyl)oxalamide: Contains a methylphenyl group, offering different chemical properties.
Uniqueness: N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-8(7-20-2)13-11(16)12(17)14-9-3-5-10(6-4-9)15(18)19/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZBLZDLVGXPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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